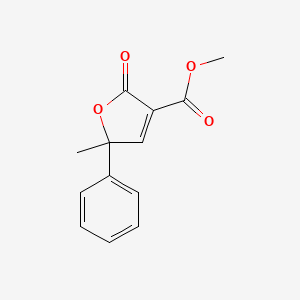

5-Methyl-2-oxo-5-phenyl-2,5-dihydrofuran-3-carboxylic acid methyl ester

Description

5-Methyl-2-oxo-5-phenyl-2,5-dihydrofuran-3-carboxylic acid methyl ester is a substituted dihydrofuran derivative featuring a fused phenyl group, a methyl ester moiety, and a ketone group. Compounds with dihydrofuran cores are widely studied for their biological activity, synthetic versatility, and applications in pharmaceuticals and agrochemicals . The methyl ester group enhances solubility and stability, making it a common functional group in bioactive molecules and synthetic intermediates .

Properties

CAS No. |

67498-41-3 |

|---|---|

Molecular Formula |

C13H12O4 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

methyl 5-methyl-2-oxo-5-phenylfuran-3-carboxylate |

InChI |

InChI=1S/C13H12O4/c1-13(9-6-4-3-5-7-9)8-10(11(14)16-2)12(15)17-13/h3-8H,1-2H3 |

InChI Key |

NNGRXHBOOLAXCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C(C(=O)O1)C(=O)OC)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxo-5-phenyl-2,5-dihydrofuran-3-carboxylic acid methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenyl-substituted furanone with a methyl ester derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or commercialization.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxo-5-phenyl-2,5-dihydrofuran-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

5-Methyl-2-oxo-5-phenyl-2,5-dihydrofuran-3-carboxylic acid methyl ester has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-oxo-5-phenyl-2,5-dihydrofuran-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally or functionally related esters, focusing on substituents, reactivity, and applications. Key groups include dihydrofuran derivatives , keto esters , fatty acid methyl esters , and diterpene esters .

Dihydrofuran Derivatives

- Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate (): Structural Similarities: Both compounds share a 2,5-dihydrofuran-3-carboxylate backbone. Key Differences: The compound has a chloro substituent and an amino-acetate side chain, whereas the target compound features a phenyl group and a simpler methyl ester. Applications: The amino-furanone moiety in is linked to insecticidal and herbicidal activity, suggesting that the phenyl-substituted target compound may also exhibit bioactivity .

2-(4-Hydroxypentyl)-4-methyl-5-oxo-2,5-dihydrofuran-3-carboxylic Acid ():

- Structural Similarities : Contains a dihydrofuran ring with ketone and carboxylic acid groups.

- Key Differences : The hydroxyl-pentyl chain in this compound contrasts with the phenyl group in the target compound, likely altering hydrophobicity and receptor interactions.

- Reactivity : The hydroxyl group in ’s compound may enhance hydrogen bonding, whereas the phenyl group in the target compound could promote π-π stacking .

Keto Esters

- 2-Oxobutyric Acid Methyl Ester (): Structural Similarities: Both are α-keto esters. Applications: Keto esters like this are used as amino acceptors in enzymatic assays, implying that the target compound’s furan ring might confer substrate specificity in similar reactions .

Fatty Acid Methyl Esters (FAMEs)

- Palmitic Acid Methyl Ester, Linoleic Acid Methyl Ester (): Structural Similarities: All are methyl esters. Key Differences: FAMEs are linear aliphatic esters, lacking the cyclic furan or aromatic groups of the target compound. Applications: FAMEs are used in GC-MS analysis and biofuels, whereas the target compound’s aromaticity may suit it for drug design or polymer chemistry .

Diterpene Methyl Esters

- Sandaracopimaric Acid Methyl Ester, Torulosic Acid Methyl Ester ():

- Structural Similarities : Complex cyclic esters with fused rings.

- Key Differences : These diterpenes have tricyclic or tetracyclic frameworks, compared to the simpler bicyclic dihydrofuran in the target compound.

- Applications : Diterpene esters are used in traditional medicines and resins, suggesting the target compound could be explored for antimicrobial or anti-inflammatory properties .

Data Tables

Table 1. Structural and Functional Comparison

Biological Activity

5-Methyl-2-oxo-5-phenyl-2,5-dihydrofuran-3-carboxylic acid methyl ester (CAS Number: 67498-41-3) is a compound that has garnered attention due to its unique chemical structure and potential biological activities. Its molecular formula is with a molar mass of approximately 232.23 g/mol. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory and analgesic properties, along with its interactions with biological systems.

Chemical Structure and Properties

The compound features a dihydrofuran ring, contributing to its reactivity and biological activity. The structure allows for various interactions with biological targets, potentially modulating signaling pathways involved in inflammation and pain management.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 232.23 g/mol |

| CAS Number | 67498-41-3 |

| Density | 1.236 g/cm³ |

| Boiling Point | 399.8 °C (predicted) |

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that 5-Methyl-2-oxo-5-phenyl-2,5-dihydrofuran-3-carboxylic acid methyl ester exhibits significant anti-inflammatory and analgesic properties. Research has shown that the compound can interact with specific enzymes or receptors involved in inflammatory processes, suggesting its potential as a therapeutic agent for conditions characterized by inflammation.

Case Study: Inhibition of Inflammatory Pathways

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines. For instance, assays revealed a reduction in tumor necrosis factor-alpha (TNF-α) levels upon treatment with varying concentrations of the compound. This suggests that it may exert its effects by modulating the NF-kB signaling pathway, which is crucial in inflammation.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Enzyme Interaction : Potential inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) that mediate pain signaling.

- Oxidative Stress Reduction : Acting as an antioxidant, thereby reducing oxidative stress associated with chronic inflammation.

Research Findings

Recent studies have focused on understanding the pharmacokinetics and bioavailability of the compound. Molecular docking studies suggest favorable binding affinities to COX enzymes, indicating a promising avenue for further research into its therapeutic applications.

Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 5-methyl-2-oxo-5-phenyl-2,5-dihydrofuran-3-carboxylic acid methyl ester, and how can reaction conditions be optimized to minimize by-products?

The compound is synthesized via cyclization of substituted α-keto esters or through multicomponent reactions involving phenylacetic acid derivatives. Optimization involves controlling temperature (e.g., reflux in anhydrous solvents like THF) and using catalysts such as Lewis acids (e.g., ZnCl₂) to enhance regioselectivity. Side products like decarboxylated furans may arise if reaction times exceed optimal thresholds (1–2 hours) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the dihydrofuran ring structure (e.g., δ 5.2–5.8 ppm for the α,β-unsaturated ester protons).

- GC-MS : Validates purity and identifies volatile degradation products (e.g., methyl esters of aliphatic acids) using libraries like Wiley/NIST .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms, as seen in related dihydrofuran carboxylates .

Q. What are the common functional group transformations applicable to this compound?

The methyl ester can be hydrolyzed to the carboxylic acid under basic conditions (NaOH/EtOH), while the ketone group is amenable to nucleophilic additions (e.g., Grignard reagents). The dihydrofuran ring is susceptible to ring-opening reactions with nucleophiles like hydrazines, forming pyrazole derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or stability of derivatives under varying pH conditions?

Density Functional Theory (DFT) calculations model the electron density of the dihydrofuran ring and ester groups, predicting sites prone to hydrolysis or oxidation. For example, the LUMO of the α,β-unsaturated ketone suggests electrophilic reactivity at C-2, guiding derivatization strategies . Experimental validation involves comparing computed IR/Raman spectra with empirical data .

Q. What experimental strategies resolve contradictions in bioactivity data for structurally similar dihydrofuran derivatives?

- Dose-response assays : Use standardized microbial strains (e.g., E. coli ATCC 25922) to compare antibacterial activity across derivatives.

- SAR analysis : Correlate substituent effects (e.g., phenyl vs. methyl groups) with activity trends. For example, bulky substituents at C-5 may reduce membrane permeability, as observed in AgNP synthesis studies with analogous lichen-derived acids .

Q. How can reaction scalability be improved without compromising yield in multistep syntheses?

- Flow chemistry : Continuous flow systems reduce side reactions by precise control of residence times.

- Catalyst immobilization : Reusable catalysts (e.g., silica-supported ZnCl₂) enhance efficiency in cyclization steps. Pilot-scale trials should monitor thermal stability, as exothermic steps (e.g., esterification) may require cryogenic conditions .

Q. What are the challenges in interpreting crystallographic data for polymorphic forms of this compound?

Polymorphism arises from variations in hydrogen-bonding networks (e.g., carboxylate dimer vs. solvent-inclusive packing). High-resolution X-ray data (R-factor < 5%) and temperature-dependent XRD resolve ambiguities. For example, a 2016 study identified a metastable polymorph with altered melting points (Δmp = 3–5°C) .

Methodological Considerations

- Contradiction management : Cross-validate spectral data (e.g., NMR vs. IR) to confirm structural assignments.

- By-product analysis : Use preparative TLC or HPLC to isolate minor components for structural elucidation .

- Safety protocols : Handle intermediates with nitrile or boronate groups (e.g., 5-methylfuran-2-boronic acid pinacol ester) in fume hoods due to volatility/toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.